

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Brevifolincarboxylate

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Compound of Interest

Compound Name: *Ethyl brevifolincarboxylate*

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This technical guide provides a comprehensive overview of the known physicochemical properties of **Ethyl brevifolincarboxylate**. The information is compiled from computational models and predictive data, offering valuable insights for research and development purposes. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters and includes visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of Ethyl Brevifolincarboxylate

The following tables summarize the computed and predicted physicochemical properties of **Ethyl brevifolincarboxylate**. It is important to note that experimental data for properties such as melting and boiling points are not readily available in the cited literature.

Table 1: General and Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ O ₈	PubChem[1]
Molecular Weight	320.25 g/mol	PubChem[1]
Exact Mass	320.05321734 Da	PubChem[1]
Monoisotopic Mass	320.05321734 Da	PubChem[1]
Topological Polar Surface Area	130 Å ²	PubChem[1]
Heavy Atom Count	23	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	8	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

Table 2: Predicted Lipophilicity, Solubility, and Acidity

Property	Value	Source
XlogP3 (Octanol-Water Partition Coefficient)	0.3	PubChem[1]
Water Solubility	1.57 g/L	ALOGPS[2]
logS	-2.3	ALOGPS[2]
pKa (Strongest Acidic)	6.69	ChemAxon[2]
pKa (Strongest Basic)	-6.7	ChemAxon[2]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of a compound can be determined by monitoring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

- Calibrated pH meter with a combined pH electrode
- Potentiometer
- Magnetic stirrer and stir bar
- Burette
- Reaction vessel (beaker)
- **Ethyl brevifolincarboxylate** sample
- 0.1 M Sodium Hydroxide (NaOH) solution
- 0.1 M Hydrochloric Acid (HCl) solution
- 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
- Nitrogen gas supply

Procedure:

- Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[\[3\]](#)
- Sample Preparation: Prepare a sample solution of **Ethyl brevifolincarboxylate** (e.g., 1 mM).[\[3\]](#)
- Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[\[3\]](#)
- Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide.[\[3\]](#)
- Titration: Place the reaction vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating with 0.1 M NaOH, adding small increments of the titrant.[\[3\]](#)

- Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches approximately 12-12.5.[3]
- Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the resulting titration curve.[4][5]
- Replication: Repeat the titration at least three times to ensure accuracy and calculate the average pKa value.[3]

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and a highly reliable method for determining the LogP of a compound.[2][6]

Materials and Equipment:

- Separatory funnels
- Mechanical shaker
- Centrifuge (optional)
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- **Ethyl brevifolincarboxylate** sample
- n-Octanol (reagent grade)
- Purified water

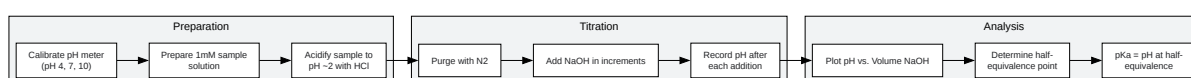
Procedure:

- Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
- Sample Addition: Dissolve a known amount of **Ethyl brevifolincarboxylate** in the n-octanol phase.

- Partitioning: Add a known volume of the aqueous phase to the separatory funnel containing the n-octanol-sample mixture.
- Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[7]
- Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.
- Concentration Measurement: Carefully separate the two phases and determine the concentration of **Ethyl brevifolincarboxylate** in each phase using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[8]
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[6]

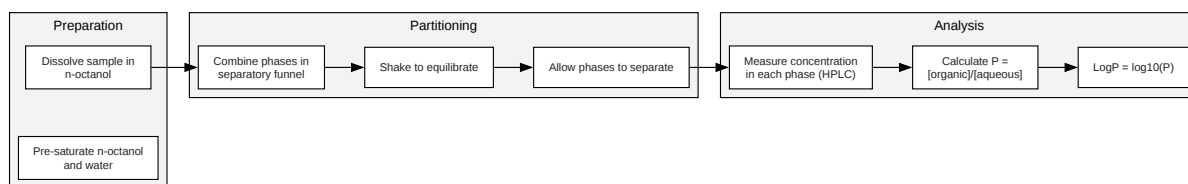
Visualizations

The following diagrams illustrate a potential signaling pathway for a related compound and workflows for the experimental protocols described above.



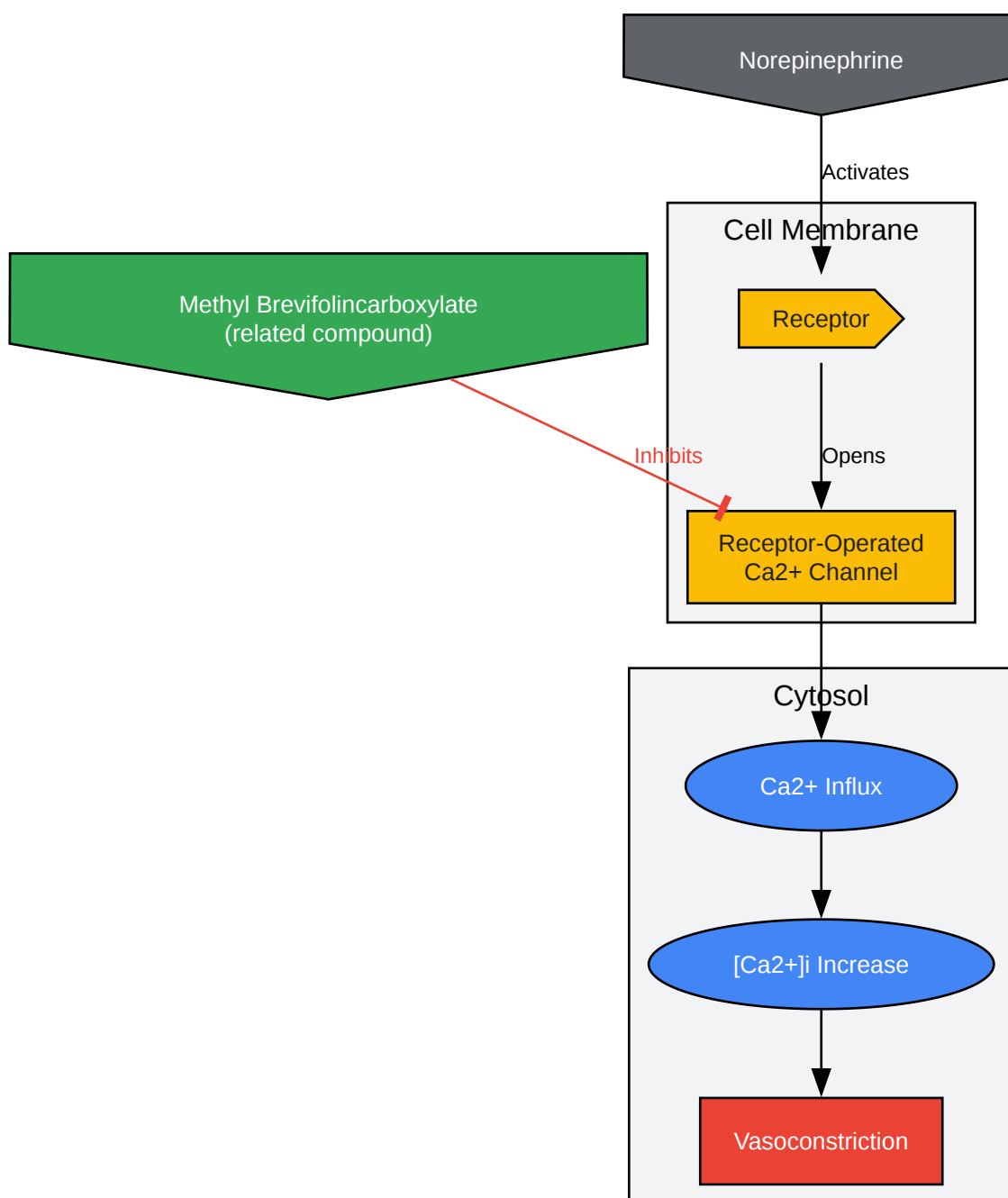
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Figure 1: Workflow for pKa Determination.



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Figure 2: Workflow for LogP Determination.



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Figure 3: Proposed Vasorelaxant Signaling Pathway.

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